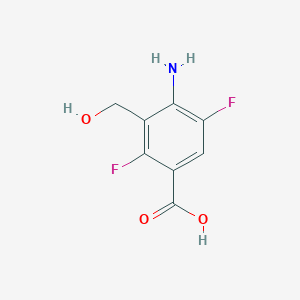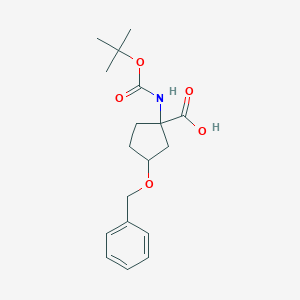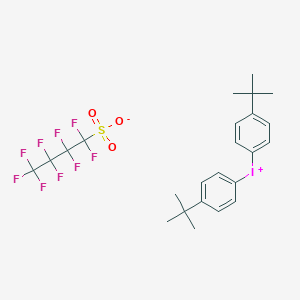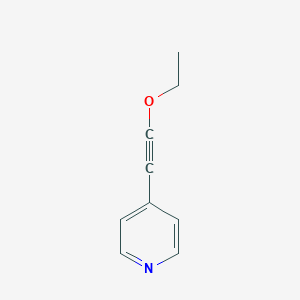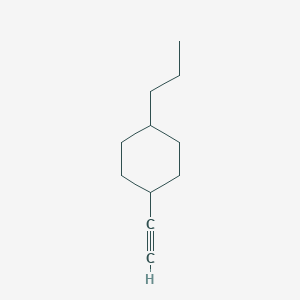![molecular formula C16H15N5OS B065810 1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone CAS No. 185628-24-4](/img/structure/B65810.png)
1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone is a complex organic compound with the molecular formula C16H15N5OS . This compound is notable for its unique structure, which includes a pteridine ring system substituted with an amino group, a methylthio group, and a phenylpropanone moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
The synthesis of 1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone involves multiple steps, typically starting with the preparation of the pteridine core. The synthetic route may include:
Formation of the Pteridine Ring: This can be achieved through the condensation of appropriate precursors such as 2,4,5-triaminopyrimidine with formic acid or its derivatives.
Introduction of the Methylthio Group: This step often involves the use of methylthiolating agents like methyl iodide in the presence of a base.
Amino Group Addition: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Phenylpropanone Moiety: This is typically done through a Friedel-Crafts acylation reaction using phenylpropanone and an acid chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenylpropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pteridine derivatives have shown efficacy.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone involves its interaction with various molecular targets and pathways. The pteridine ring system can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s effects may be mediated through the inhibition of specific enzymes involved in metabolic pathways or through binding to receptors that regulate cellular processes.
類似化合物との比較
1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone can be compared with other pteridine derivatives, such as:
Methotrexate: A well-known pteridine derivative used as an anticancer and immunosuppressive agent.
Tetrahydrobiopterin: A naturally occurring pteridine involved in the synthesis of neurotransmitters.
Folic Acid: Another pteridine derivative essential for DNA synthesis and repair.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pteridine derivatives.
特性
IUPAC Name |
1-(4-amino-2-methylsulfanylpteridin-7-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-23-16-20-14(17)13-15(21-16)19-11(9-18-13)12(22)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,17,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKPFANCEZYHGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NC(=CN=C2C(=N1)N)C(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402910 |
Source


|
| Record name | 1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185628-24-4 |
Source


|
| Record name | 1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![METHYL 3-METHYL-5H,6H,7H-PYRROLO[2,1-C][1,2,4]TRIAZOLE-5-CARBOXYLATE](/img/structure/B65727.png)
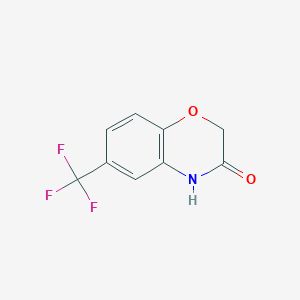
![4-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B65729.png)
![N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B65730.png)
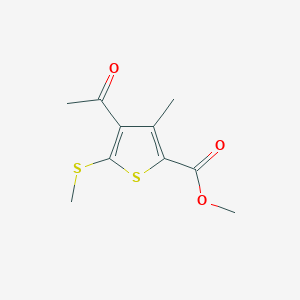
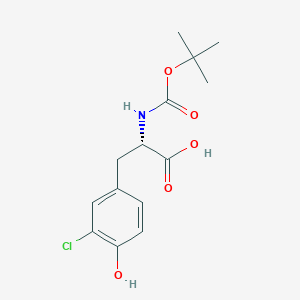
![9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]](/img/structure/B65738.png)
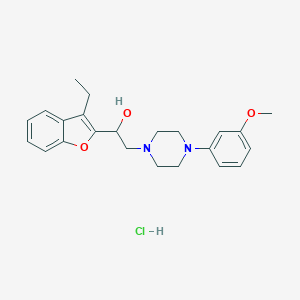
![4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B65743.png)
